Cas no 3708-59-6 (3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide)

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide is a synthetic organic compound featuring a benzothiazole core modified with a propargyl group and an imine functionality. The hydrobromide salt enhances its stability and solubility, making it suitable for various chemical and pharmaceutical applications. The propargyl moiety offers potential for further functionalization via click chemistry, while the benzothiazole scaffold is known for its biological relevance. This compound may serve as a valuable intermediate in medicinal chemistry, particularly in the development of heterocyclic derivatives with potential therapeutic properties. Its well-defined structure and reactivity profile make it a useful reagent for research in organic synthesis and drug discovery.
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide structure
3708-59-6 structure
商品名:3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
CAS番号:3708-59-6
MF:
メガワット:
MDL:MFCD26940480
CID:4646568
PubChem ID:11601450

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide 化学的及び物理的性質

名前と識別子

    • 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
    • MDL: MFCD26940480

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-239766-0.1g
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
3708-59-6 95%
0.1g
$615.0 2024-06-19
Chemenu
CM539876-1g
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
3708-59-6 97%
1g
$*** 2023-05-30
Life Chemicals
F2145-0552-0.5g
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
3708-59-6 95%
0.5g
$440.0 2023-09-06
Life Chemicals
F2145-0552-5g
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
3708-59-6 95%
5g
$2019.0 2023-09-06
TRC
P220751-100mg
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3h)-imine hydrobromide
3708-59-6
100mg
$ 70.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143152-100mg
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
3708-59-6 97%
100mg
¥1738.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143152-250mg
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
3708-59-6 97%
250mg
¥1930.00 2024-05-16
Enamine
EN300-239766-5g
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
3708-59-6
5g
$2028.0 2023-09-15
A2B Chem LLC
AV82340-500mg
2(3H)-Benzothiazolimine, 3-(2-propynyl)-, monohydrobromide
3708-59-6 95%
500mg
$947.00 2024-04-20
A2B Chem LLC
AV82340-1mg
2(3H)-Benzothiazolimine, 3-(2-propynyl)-, monohydrobromide
3708-59-6 95%
1mg
$245.00 2024-04-20

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide 関連文献

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromideに関する追加情報

Comprehensive Overview of 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide (CAS No. 3708-59-6)

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide (CAS No. 3708-59-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzothiazole core and propargyl functional group, exhibits intriguing chemical properties that make it a subject of interest for scientists exploring novel therapeutic agents and molecular probes. The hydrobromide salt form enhances its stability and solubility, which is critical for various experimental and industrial applications.

In recent years, the demand for heterocyclic compounds like 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide has surged due to their potential in drug discovery and development. Researchers are particularly interested in its bioactive properties, which may contribute to advancements in treating neurological disorders and inflammatory conditions. The compound's alkyne moiety also makes it a valuable building block in click chemistry, a technique widely used in bioconjugation and material science.

The synthesis and characterization of CAS No. 3708-59-6 involve sophisticated techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure the compound's purity and structural integrity, which are paramount for reproducible research outcomes. Additionally, its molecular interactions with biological targets are a hot topic in computational chemistry, where molecular docking and QSAR studies are employed to predict its efficacy and safety profiles.

From an industrial perspective, 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic processes and solvent-free reactions aim to minimize environmental impact while maximizing yield. This aligns with the growing consumer and regulatory focus on eco-friendly manufacturing practices, making the compound a case study for balancing efficiency and sustainability.

Another area of interest is the compound's potential role in personalized medicine. With the rise of precision healthcare, researchers are investigating how derivatives of benzothiazole can be tailored to individual genetic profiles. This aligns with trending searches on "next-generation therapeutics" and "targeted drug delivery," highlighting the compound's relevance in cutting-edge medical research.

In summary, 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide (CAS No. 3708-59-6) represents a versatile and promising compound in modern chemistry and pharmacology. Its unique structure, combined with its potential applications in drug development, bioconjugation, and sustainable chemistry, ensures its continued prominence in scientific discourse. As research progresses, this compound may unlock new possibilities in both academic and industrial settings.

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